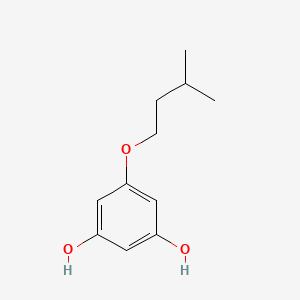

5-(3-Methylbutoxy)benzene-1,3-diol

Description

5-(3-Methylbutoxy)benzene-1,3-diol is a resorcinol derivative featuring a branched 3-methylbutoxy substituent at the C5 position of the aromatic ring. The branched alkoxy chain in this compound is hypothesized to influence its physicochemical properties and biological efficacy, as seen in related compounds .

Properties

CAS No. |

62191-53-1 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

5-(3-methylbutoxy)benzene-1,3-diol |

InChI |

InChI=1S/C11H16O3/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |

InChI Key |

DJUPQPRWNNAHDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Methylbutoxy)benzene-1,3-diol typically involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with isoamyl bromide or isoamyl iodide under specific conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of phloroglucinol is replaced by the 3-methylbutoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF).

Chemical Reactions Analysis

5-(3-Methylbutoxy)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

5-(3-Methylbutoxy)benzene-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential use in developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutoxy)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Key structural variations among resorcinol derivatives include:

- Alkyl/Alkoxy Chain Length and Branching: 5-Butoxybenzene-1,3-diol (linear chain) and 5-(pentyloxy)benzene-1,3-diol (longer linear chain) exhibit moderate neuroprotective activity. In contrast, branched analogs like 5-(1,1-dimethylheptyl)resorcinol show >50% neuroprotection at 1 μM, highlighting the importance of chain branching for potency . 5-(3-Methylbutoxy)benzene-1,3-diol (branched alkoxy) likely benefits from enhanced lipophilicity and steric effects, similar to other branched derivatives .

- Unsaturated or Functionalized Chains: 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol (climacostol analog) and its methylated/hydroxylated derivatives demonstrate increased toxicity in protozoans, suggesting that unsaturated chains and aromatic modifications amplify biological effects .

Hybrid Structures :

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on analog data.

Key Research Findings

Chain Branching : Branched alkyl/alkoxy chains (e.g., 1,1-dimethylheptyl) significantly enhance neuroprotective activity compared to linear chains, likely due to improved membrane interaction and reduced metabolic degradation .

Unsaturation and Toxicity : Unsaturated chains (e.g., climacostol analogs) increase cytotoxicity, making them potent defense chemicals but limiting therapeutic utility .

Hybrid Systems : Conjugation with benzofuran or stilbene moieties introduces antioxidative properties via radical scavenging, though potency varies with substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.